molecular formula C7H6N2 B043246 3-Cyano-4-methylpyridine CAS No. 5444-01-9

3-Cyano-4-methylpyridine

Cat. No. B043246
CAS RN: 5444-01-9
M. Wt: 118.14 g/mol
InChI Key: XLAPHZHNODDMDD-UHFFFAOYSA-N
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Patent
US06555557B1

Procedure details

3-Bromo-4-methylpyridine (20.0 g, 116 mmol) is dissolved in DMF (100 ml), and thereto is added cuprous cyanide (11.6 g, 30 mmol), and the mixture is heated under reflux for 18 hours. After cooling, a 25% aqueous ammonia (200 ml) and a saturated aqueous ammonium chloride solution (200 ml) are added to the reaction solution, and the mixture is extracted with ethyl acetate (200 ml×5). The organic layer is washed with a saturated brine (100 ml), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to give the title compound (11.0 g) as colorless crystals, m.p. 75-78° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].N.[Cl-].[NH4+].[CH3:12][N:13](C=O)C>>[C:12]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8])#[N:13] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=NC=CC1C
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
cuprous cyanide
Quantity
11.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
N
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate (200 ml×5)
WASH
Type
WASH
Details
The organic layer is washed with a saturated brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=NC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.